molecular formula C10H10ClN3O B15333158 1-(6-Chloro-7,8-dimethylimidazo[1,2-b]pyridazin-3-yl)ethanone

1-(6-Chloro-7,8-dimethylimidazo[1,2-b]pyridazin-3-yl)ethanone

Cat. No.: B15333158
M. Wt: 223.66 g/mol
InChI Key: ADSOFRZDDIMQPF-UHFFFAOYSA-N
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Description

1-(6-Chloro-7,8-dimethylimidazo[1,2-b]pyridazin-3-yl)ethanone is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridazine ring. The presence of chlorine and methyl groups on the imidazole ring adds to its unique chemical properties.

Preparation Methods

The synthesis of 1-(6-Chloro-7,8-dimethylimidazo[1,2-b]pyridazin-3-yl)ethanone can be achieved through various synthetic routes. One common method involves the condensation of 6-chloro-3-aminopyridazine with bromoacetaldehyde in the presence of a base, followed by cyclization to form the imidazo[1,2-b]pyridazine core . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-(6-Chloro-7,8-dimethylimidazo[1,2-b]pyridazin-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the imidazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(6-Chloro-7,8-dimethylimidazo[1,2-b]pyridazin-3-yl)ethanone has a wide range of scientific research applications:

Comparison with Similar Compounds

1-(6-Chloro-7,8-dimethylimidazo[1,2-b]pyridazin-3-yl)ethanone can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethanone group, which may contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C10H10ClN3O

Molecular Weight

223.66 g/mol

IUPAC Name

1-(6-chloro-7,8-dimethylimidazo[1,2-b]pyridazin-3-yl)ethanone

InChI

InChI=1S/C10H10ClN3O/c1-5-6(2)10-12-4-8(7(3)15)14(10)13-9(5)11/h4H,1-3H3

InChI Key

ADSOFRZDDIMQPF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN2C1=NC=C2C(=O)C)Cl)C

Origin of Product

United States

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